2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Description
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBZAZXIGCXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate (CAS No. 845866-75-3) is a complex organic compound characterized by a bicyclic structure that incorporates two nitrogen atoms and a naphthalene moiety. This unique structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 466.37 g/mol. The presence of the trifluoroacetate group enhances its solubility and reactivity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.37 g/mol |
| Structure | Bicyclic with naphthalene and trifluoroacetate |
Biological Activity
Research indicates that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit significant biological activities, including:
- Antiviral Activity : Compounds with similar structures have shown effectiveness against various viral infections.
- Antibacterial Properties : Some derivatives demonstrate notable antibacterial effects, potentially useful in treating infections.
- Anti-cancer Potential : Certain analogs have been investigated for their ability to induce apoptosis in cancer cells.
Case Studies
- Antiviral Efficacy : In a study exploring the antiviral properties of related bicyclic compounds, it was found that modifications to the bicyclic structure significantly enhanced activity against influenza virus strains .
- Antibacterial Testing : Another research effort evaluated several 2,5-diazabicyclo[2.2.1]heptane derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, revealing promising results for certain analogs .
- Cancer Cell Apoptosis : A recent investigation into the cytotoxic effects of structurally similar compounds on human cancer cell lines indicated that specific modifications could lead to increased apoptosis rates, suggesting a potential therapeutic application .
The biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways related to disease processes.
- Cell Membrane Penetration : Its lipophilic nature due to the naphthalene group may facilitate cell membrane penetration, allowing it to exert effects on intracellular targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including epimerization-lactamization cascades using functionalized proline derivatives . The ability to modify the structure allows for the exploration of various derivatives that can exhibit altered biological activities.
Comparison with Similar Compounds
Research Findings and Data
Stability and Handling
- Crystallinity : Hydrochloride salts (e.g., CAS 1403763-25-6) meet pharmacopeial crystallinity standards, ensuring batch consistency. TFA salts may exhibit hygroscopicity, necessitating anhydrous storage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-diazabicyclo[2.2.1]heptane derivatives, and how can their stereochemistry be controlled?
- Methodological Answer : The directed metalation strategy is widely used to synthesize C-substituted derivatives. For example, (1S,4S)-configured derivatives are synthesized via borolidine reduction, with stereochemical assignments confirmed by comparing NMR data to X-ray crystallography-validated structures . Microwave-assisted synthesis (e.g., heating at 150°C for 0.5 hours) can accelerate reactions while maintaining stereochemical integrity .
Q. How is enantiomeric excess (ee) determined for chiral 2,5-diazabicyclo[2.2.1]heptane catalysts?
- Methodological Answer : Chiral HPLC is the standard method for ee determination. For instance, in asymmetric Biginelli cyclocondensation, ee values as low as 27% were reported under suboptimal microwave conditions (6–7 W, 45°C, 8 h), highlighting the need for precise temperature and irradiation power control to improve selectivity .
Q. What purification techniques are effective for isolating 2,5-diazabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Flash chromatography with gradients of toluene/diethyl ether (1:1) or methanol/dichloromethane (0–30%) is effective for separating diastereomers. For example, derivatives with bulky aryl groups (e.g., trifluoromethylphenyl) require multiple chromatographic steps to isolate pure stereoisomers .
Advanced Research Questions
Q. How do substituents on the diazabicycloheptane core influence catalytic activity in asymmetric organocatalysis?
- Methodological Answer : Substituents at the 2-position (e.g., naphthalen-2-yl-methyl groups) enhance steric bulk, improving enantioselectivity in reactions like the Biginelli cyclocondensation. However, excessive bulk can reduce reactivity, as seen in derivatives with bis(trifluoromethyl)phenyl groups, which require higher temperatures for activation .
Q. What strategies mitigate low chemical yields in microwave-assisted reactions involving diazabicycloheptane catalysts?
- Methodological Answer : Yield optimization involves balancing microwave power and reaction time. For example, a 42% yield was achieved at 45°C and 6–7 W over 8 hours, but increasing power led to decomposition. Pre-activation of catalysts or solvent screening (e.g., switching from acetonitrile to THF) may improve stability .
Q. How can diazabicycloheptane derivatives be applied in pharmacological studies, such as receptor binding assays?
- Methodological Answer : Derivatives like (R,Z)-18-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-18-oxooctadec-9-en-7-yl phenylacetate (PHAR-DBH-Me) are synthesized for receptor profiling. In vivo cardiovascular effects are assessed via hemodynamic measurements in animal models, with structural modifications (e.g., fluorine substitution) tailored to enhance CB1/CB2/TRPV1 binding affinity .
Q. What analytical techniques confirm the absolute configuration of substituted diazabicycloheptanes?
- Methodological Answer : X-ray crystallography is definitive for configurational assignment. For derivatives lacking crystallographic data, NOESY NMR and optical rotation comparisons (e.g., [α]D27 = −134 ± 0.34) correlate with established stereochemical databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
